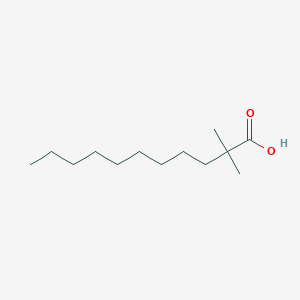
2,2-Dimethylundecanoic acid
説明
2,2-Dimethylundecanoic acid is a chemical compound with the linear formula C13H26O2 . It has a molecular weight of 214.351 .
Physical And Chemical Properties Analysis
2,2-Dimethylundecanoic acid has a molecular weight of 214.351 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources .科学的研究の応用
Intermolecular Hydrogen Bonding
2,2-Dimethylbutynoic acid with a pyridone terminus acts as its self-complement in molecular recognition to form an intermolecularly hydrogen-bonded dimer. This property is observed in crystals, chloroform solution, and the gas phase, suggesting potential applications in molecular recognition and assembly processes (P. Wash et al., 1997).
Oxygen Source in Kerogen Maturation
The interaction of sedimentary organic matter and water during hydrous pyrolysis, as studied with model compounds like dodecanoic acid, highlights the role of such acids in generating oxygen-rich species, which may act as CO2 precursors. This is relevant for understanding the formation of petroleum and natural gas (L. Stalker et al., 1994).
Synthesis of 2,2-Dimethylchromans
A novel method for synthesizing 2,2-Dimethylchromans through the direct condensation of phenols with isoprene in the presence of orthophosphoric acid. This showcases potential applications in organic synthesis (V. K. Ahluwalia et al., 1982).
Synthesis of 2,2-Dimethylolheptanoic Acid
Prepared from 2,2-dimethylolheptaldehyde and hydrogen peroxide, this study highlights the synthetic applications and optimal conditions for producing related compounds (W. Yun, 2011).
Low Dose Dimethyl Sulfoxide Impact
This study suggests that dimethyl sulfoxide, even in low concentrations, can induce significant changes in cellular macromolecules, impacting experimental outcomes where it's used as a solvent. This has implications for the use of similar compounds in biological research (S. Tunçer et al., 2018).
Dimethyl Sulfoxide in Organic Synthesis
Discusses the use of dimethyl sulfoxide as a solvent in the synthesis of biologically active compounds via multicomponent reactions, showing its importance in pharmaceutical and organic synthesis (Y. E. Ryzhkova et al., 2021).
Excimer-forming Lipids in Membrane Research
Pyrenedecanoic acid and pyrene lecithin, used to investigate lipid bilayer membranes, demonstrate the use of similar acids in studying membrane dynamics and interactions (H. Galla & W. Hartmann, 1980).
Safety And Hazards
While specific safety and hazard data for 2,2-Dimethylundecanoic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is also recommended .
特性
IUPAC Name |
2,2-dimethylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBIMFBDYITLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949299 | |
| Record name | 2,2-Dimethylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylundecanoic acid | |
CAS RN |
26403-14-5 | |
| Record name | Neotridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



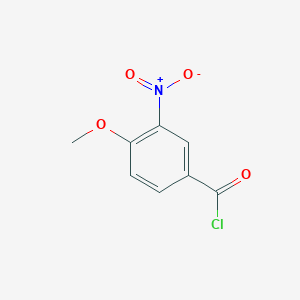

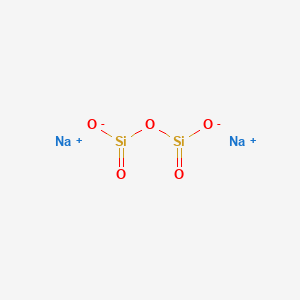
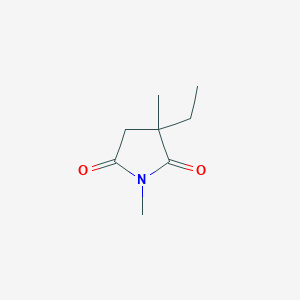
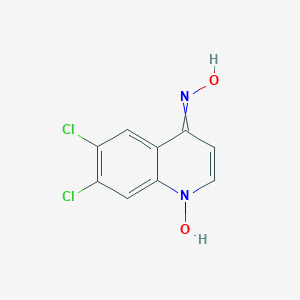
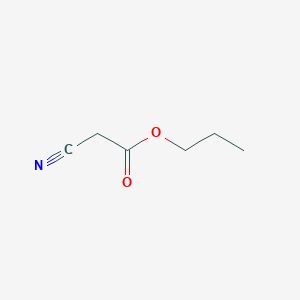
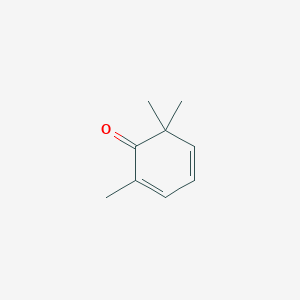


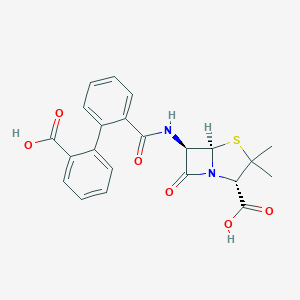

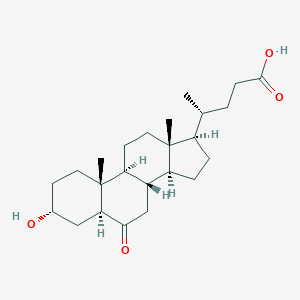
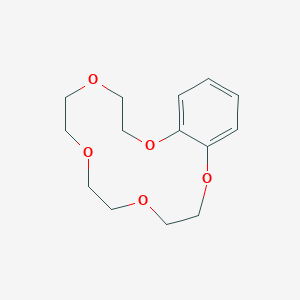
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)